

Application Notes: Ethylvanillin Acetate in the Fragrance Industry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylvanillin acetate*

Cat. No.: B1585166

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Ethylvanillin Acetate**, a derivative of the widely used aroma chemical ethylvanillin, for its application in the fragrance industry. This document details its chemical properties, olfactory profile, and potential advantages in fragrance formulations, alongside detailed experimental protocols for its evaluation.

Introduction

Ethylvanillin is a synthetic compound with an intensely sweet, vanilla-like aroma, approximately three to four times more potent than vanillin.^{[1][2][3]} It is a cornerstone of gourmand, oriental, and floral fragrances.^{[1][4]} However, like vanillin, its phenolic hydroxyl group can lead to instability, particularly discoloration (yellowing or browning) in certain product bases, especially those with an alkaline pH.^[5]

Ethylvanillin acetate, the acetate ester of ethylvanillin, is presented as a potentially more stable alternative. By protecting the reactive phenolic group, acetylation can mitigate discoloration and improve stability in a wider range of applications, while modifying the olfactory profile to offer new creative possibilities for perfumers. This document outlines the properties of **ethylvanillin acetate** and provides protocols for its evaluation.

Chemical and Physical Properties

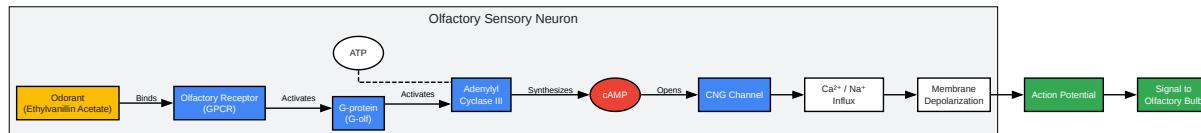
Ethylvanillin acetate offers a distinct set of properties valuable for fragrance formulation. A summary of its key characteristics and a comparison with its parent compound, ethylvanillin, are provided below.

Property	Ethylvanillin Acetate	Ethylvanillin
Synonyms	4-Acetoxy-3-ethoxybenzaldehyde, 2-Ethoxy-4-formylphenyl acetate	3-Ethoxy-4-hydroxybenzaldehyde, Bourbonal
CAS Number	72207-94-4[6]	121-32-4[7]
Molecular Formula	C ₁₁ H ₁₂ O ₄	C ₉ H ₁₀ O ₃ [8]
Molecular Weight	208.21 g/mol	166.17 g/mol [8]
Boiling Point	303-305 °C @ 760 mm Hg[6]	295 °C[8]
Flash Point	131.67 °C (269 °F)[6]	145 °C[8]
Appearance	White to light yellow crystalline powder	Fine white crystalline powder[7][9]
Solubility	Soluble in DMSO (41 mg/mL)[10]. Expected to be soluble in ethanol.	Soluble in alcohol, glycerin, and propylene glycol.[3]

Olfactory Profile and Applications

Ethylvanillin acetate possesses a characteristic vanilla-type odor.[6] Its profile is often described as having milky and sweet vanilla notes. The acetylation may temper the intense sweetness of the parent ethylvanillin, resulting in a smoother, creamier, and potentially more complex aroma with balsamic undertones.

Applications in Fragrance Compositions:


- Gourmand & Oriental Perfumes: Provides a rich, creamy vanilla foundation that is less sharp than ethylvanillin, blending seamlessly with notes of chocolate, caramel, spices, and resins. [4]

- **Floral Bouquets:** Adds a subtle sweetness and warmth to white floral and exotic floral compositions, enhancing their richness and longevity.
- **Fixative:** The higher molecular weight compared to ethylvanillin may contribute to increased substantivity, allowing it to act as a fixative for more volatile top and middle notes. The acetals of ethylvanillin have been noted for greater substantivity and persistence.[11]
- **Masking Agent:** Can be used to mask unpleasant base odors in functional products like cleaning supplies and personal care items.[2]

Olfactory Signal Transduction Pathway

The perception of fragrance molecules like **ethylvanillin acetate** begins with their interaction with olfactory receptors (ORs) in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs), which initiate a specific signaling cascade.[12][13]

- **Binding:** An odorant molecule binds to a specific OR on an olfactory sensory neuron (OSN). [14]
- **G-Protein Activation:** This binding activates an olfactory-specific G-protein, G-olf.[14][15]
- **Adenylyl Cyclase Activation:** The activated G-olf α -subunit stimulates adenylyl cyclase III.[15]
- **cAMP Production:** Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger.[12][15]
- **Channel Opening:** cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.[14]
- **Depolarization:** The opening of CNG channels allows an influx of cations (Na^+ and Ca^{2+}), leading to the depolarization of the OSN membrane.[12]
- **Signal Transmission:** If the depolarization reaches a threshold, it generates an action potential, which travels along the axon to the olfactory bulb in the brain, where the signal is processed as a specific scent.

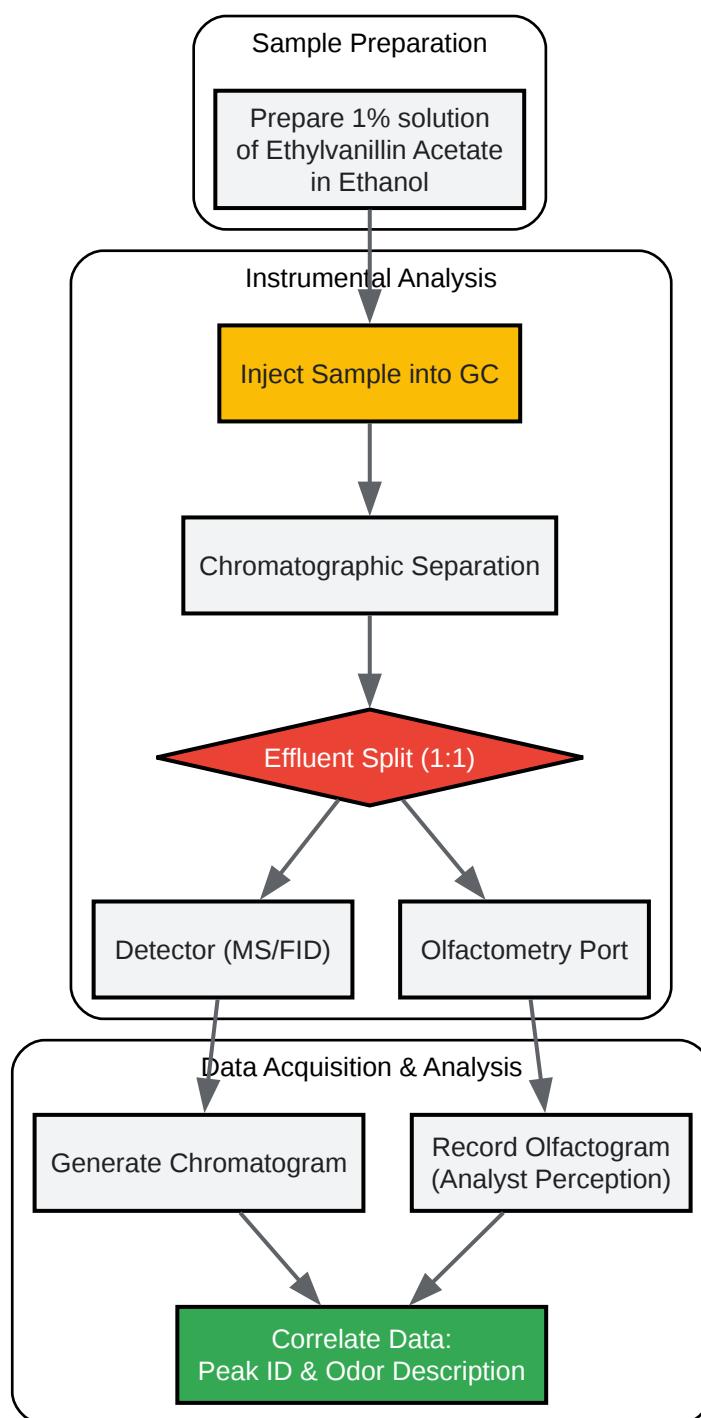
[Click to download full resolution via product page](#)

Caption: The canonical olfactory signal transduction pathway.

Experimental Protocols

The following protocols outline standard methodologies for evaluating the performance and characteristics of **ethylvanillin acetate** in fragrance applications.

GC-O is a technique used to identify which specific chemical compounds in a mixture contribute to its overall aroma.[\[16\]](#)


Objective: To determine the odor character and intensity of **ethylvanillin acetate** and any trace impurities.

Materials:

- Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
- Olfactory port attachment.
- Appropriate GC column (e.g., DB-5, FFAP).
- **Ethylvanillin acetate** sample.
- Ethanol (perfumery grade).
- Humidifier for sniffing port air supply.

Methodology:

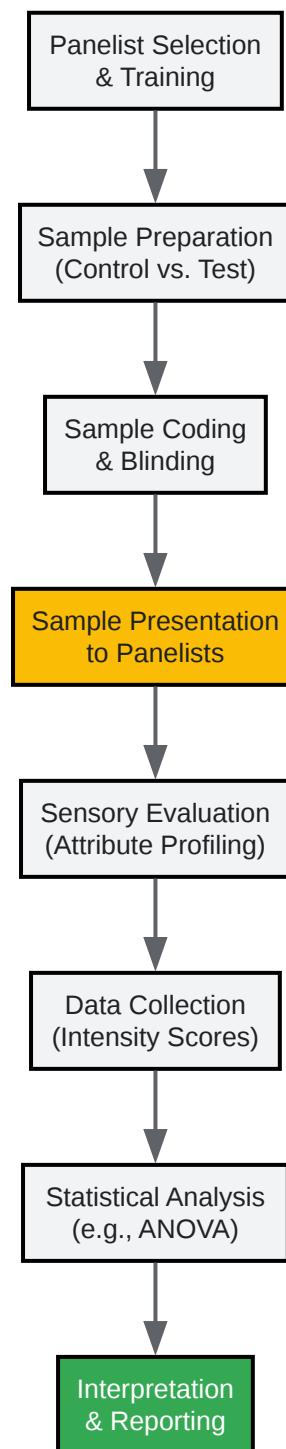
- Sample Preparation: Prepare a 1% solution of **ethylvanillin acetate** in high-purity ethanol.
- GC Injection: Inject 1 μ L of the sample solution into the GC inlet.
- Separation: Run a temperature program to separate the components based on their volatility. A typical program might be: 50°C hold for 2 min, then ramp at 10°C/min to 250°C, hold for 10 min.
- Effluent Splitting: The column effluent is split (typically 1:1) between the chemical detector (MS/FID) and the heated olfactory port.
- Olfactometry: A trained analyst sniffs the effluent from the olfactory port throughout the run, recording the time, intensity, and description of each detected odor.
- Data Analysis: The resulting olfactogram (odor events vs. time) is aligned with the chromatogram (detector response vs. time) to correlate specific chemical peaks with their perceived odors.

[Click to download full resolution via product page](#)

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

A trained sensory panel is used to objectively describe and quantify the sensory attributes of a fragrance in a product base.[\[17\]](#)

Objective: To compare the performance (intensity, character, longevity) of **ethylvanillin acetate** against a control (e.g., ethylvanillin) in a representative product base.


Materials:

- Trained sensory panel (8-12 panelists).[17]
- Odor-free product base (e.g., unscented lotion, ethanol for fine fragrance).
- Test sample: Base + 0.5% **Ethylvanillin Acetate** fragrance oil.
- Control sample: Base + 0.5% Ethylvanillin fragrance oil.
- Glass beakers, stirrers, and airtight sample containers.
- Smelling strips.
- Data collection software/forms.

Methodology:

- Panelist Training: Ensure panelists are trained on a lexicon of relevant aroma descriptors (e.g., vanilla, sweet, creamy, powdery, balsamic, phenolic).[18][19]
- Sample Preparation: Accurately incorporate the fragrance oils into the product base. Allow samples to equilibrate for 24 hours.
- Sample Presentation: Present the coded, blinded samples to panelists in a controlled environment (odor-free, consistent lighting and temperature).
- Evaluation:
 - On Smelling Strip: Panelists dip smelling strips into each sample and evaluate the odor profile at different time points (e.g., initial, 1 hr, 4 hr, 24 hr) to assess volatility and longevity.
 - In Product Base: Panelists evaluate the fragrance character directly from the product base.

- Data Collection: Panelists rate the intensity of each aroma descriptor on a structured scale (e.g., a 15-point scale). [20]
- Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the test and control samples.

[Click to download full resolution via product page](#)

Caption: Workflow for a descriptive sensory panel evaluation.

Objective: To assess the color and odor stability of **ethylvanillin acetate** in a finished product under accelerated aging conditions.[\[5\]](#)

Materials:

- Test fragrance oil containing **ethylvanillin acetate**.
- Product base (e.g., liquid soap, pH 9-10).
- Control fragrance oil containing ethylvanillin.
- Packaging identical to the final product.
- Stability ovens (e.g., 40°C, 50°C).
- UV light chamber.
- Colorimeter (optional).
- Reference samples stored at room temperature in the dark.

Methodology:

- Sample Preparation: Prepare batches of the product base with the test and control fragrances at the desired concentration. Package the samples in the final consumer packaging.
- Storage Conditions:
 - Reference: Store one set of samples at room temperature (~20°C) in the dark.
 - Accelerated Thermal: Store sets of samples in ovens at 40°C and 50°C.
 - Light Exposure: Store one set of samples in a UV light chamber to simulate exposure to sunlight.

- Evaluation Schedule: Evaluate all samples at baseline (T=0) and at regular intervals (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks, 12 weeks).
- Assessment:
 - Color: Visually compare the samples against the reference. A colorimeter can be used for quantitative measurement. Note any changes in color or clarity.
 - Odor: A trained evaluator or sensory panel assesses the odor of the samples, comparing them to the reference. Note any changes in character, intensity, or the appearance of off-odors.
 - pH & Viscosity: Measure the pH and viscosity of the product to check for other signs of instability.
- Reporting: Compile the results in a stability report, concluding on the suitability of **ethylvanillin acetate** for the tested application.

Recommended Usage Levels

While specific data for **ethylvanillin acetate** is limited, usage levels can be extrapolated from its parent compound, ethylvanillin, and its derivatives. Ethylvanillin is typically used from 0.02% up to 4.3% in a fragrance concentrate.^[7] Given the potentially smoother profile of the acetate, initial trials could start in the range of 0.1% to 5% of the fragrance concentrate.

Application Type	Recommended Level in Concentrate
Fine Fragrance	0.5% - 5.0%
Creams and Lotions	0.2% - 2.0%
Shampoos & Conditioners	0.2% - 1.5%
Soaps (Bar and Liquid)	0.5% - 2.5%
Candles	1.0% - 5.0%

Note: These are suggested starting levels. Full stability and performance testing is required for each specific application.^{[5][7]}

Conclusion

Ethylvanillin acetate presents a compelling option for fragrance formulators seeking to capture a rich, creamy vanilla note with potentially enhanced stability. The protection of the phenolic hydroxyl group via acetylation is a well-established chemical strategy to reduce discoloration and improve performance in challenging product bases. The detailed protocols provided herein offer a robust framework for researchers and scientists to thoroughly evaluate the olfactory characteristics, performance, and stability of **ethylvanillin acetate**, enabling its effective and innovative application in the fragrance industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fraterworks.com [fraterworks.com]
- 2. Vanillin - Wikipedia [en.wikipedia.org]
- 3. hz-focus.com [hz-focus.com]
- 4. olfactorian.com [olfactorian.com]
- 5. orchadia.org [orchadia.org]
- 6. ethyl vanillin acetate, 72207-94-4 [thegoodsentscompany.com]
- 7. perfumersworld.com [perfumersworld.com]
- 8. Ethyl vanillin - BC Fragrance [shop.bcfraqrance.com]
- 9. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 10. selleckchem.com [selleckchem.com]
- 11. WO2019121032A1 - Odorous acetals of ethyl vanillin and ethyl vanillin derivatives - Google Patents [patents.google.com]
- 12. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. G proteins and olfactory signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [pnas.org \[pnas.org\]](#)
- 15. [pnas.org \[pnas.org\]](#)
- 16. Use of gas chromatography-olfactometry to identify key odorant compounds in dark chocolate. Comparison of samples before and after conching - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 17. Sensory Evaluation - CASS [\[cassfood.com.au\]](#)
- 18. [mdpi.com \[mdpi.com\]](#)
- 19. [researchgate.net \[researchgate.net\]](#)
- 20. [mdpi.com \[mdpi.com\]](#)
- To cite this document: BenchChem. [Application Notes: Ethylvanillin Acetate in the Fragrance Industry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1585166#use-of-ethylvanillin-acetate-in-the-fragrance-industry\]](https://www.benchchem.com/product/b1585166#use-of-ethylvanillin-acetate-in-the-fragrance-industry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com